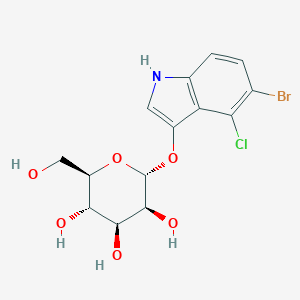
4-Bromo-3-methoxybenzonitrile
Übersicht
Beschreibung
4-Bromo-3-methoxybenzonitrile: is an organic compound with the molecular formula C8H6BrNO . It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the fourth position and a methoxy group at the third position. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-methoxybenzonitrile is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Safety and Hazards
4-Bromo-3-methoxybenzonitrile is classified as Acute Tox. 4 Oral according to the GHS classification . It may cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective clothing and eye protection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of 3-methoxybenzonitrile: One common method involves the bromination of 3-methoxybenzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where 3-methoxybenzonitrile is coupled with a brominated aryl boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of 4-Bromo-3-methoxybenzonitrile often involves large-scale bromination processes using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and column chromatography is common to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 4-Bromo-3-methoxybenzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon in ethanol.
Major Products Formed:
Substitution: Formation of substituted benzonitriles with various functional groups.
Oxidation: Formation of 4-bromo-3-methoxybenzaldehyde or 4-bromo-3-methoxybenzoic acid.
Reduction: Formation of 4-bromo-3-methoxybenzylamine.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-methoxybenzonitrile depends on its specific application and the target molecule it interacts withIt can also interact with receptors or other biomolecules, affecting their function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-4-methoxybenzonitrile: Similar structure but with different substitution pattern, leading to different reactivity and applications.
4-Bromo-3-methylbenzonitrile: Similar structure but with a methyl group instead of a methoxy group, affecting its chemical properties and reactivity.
4-Chloro-3-methoxybenzonitrile: Similar structure but with a chlorine atom instead of a bromine atom, resulting in different reactivity and applications.
Uniqueness: 4-Bromo-3-methoxybenzonitrile is unique due to the presence of both bromine and methoxy groups on the benzene ring, which provides a balance of electron-withdrawing and electron-donating effects. This unique combination makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications .
Eigenschaften
IUPAC Name |
4-bromo-3-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBFZKKJFREYES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626654 | |
| Record name | 4-Bromo-3-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120315-65-3 | |
| Record name | 4-Bromo-3-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-methoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]-](/img/structure/B54055.png)

![Methyl 3-[8,13-bis(2,2-difluoroethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54057.png)

![4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[e][1,3]oxazin-2-one](/img/structure/B54064.png)




![1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B54078.png)


